N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline
CAS No.:
Cat. No.: VC17744356
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-3-methylsulfanylaniline |
| Standard InChI | InChI=1S/C11H13N3S/c1-15-10-4-2-3-9(7-10)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
| Standard InChI Key | JMDVHOGITCLIRP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)NCC2=NC=CN2 |
Introduction
Structural Characterization
Molecular and Spectroscopic Properties
The compound’s IUPAC name, N-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline, reflects its meta-substituted benzene ring and imidazole-methylene linkage. Spectroscopic data from analogous compounds provide insights into its structural features:
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NMR Spectroscopy: In related derivatives, the methylene bridge () resonates at ~50.8 ppm in NMR, while imidazole protons appear as singlets between 6.39–7.54 ppm in NMR .
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Mass Spectrometry: A molecular ion peak at 174.25 () has been observed for structurally similar compounds, corroborating the expected fragmentation pattern .
Table 1: Molecular Properties of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline |
| Canonical SMILES | CSC1=CC=CC(=C1)NCC2=NC=CN2 |
Chemical Properties and Reactivity
Functional Group Transformations
The methylsulfanyl and imidazole groups govern the compound’s reactivity:
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Oxidation: The -SMe group can oxidize to sulfoxides () or sulfones () using agents like hydrogen peroxide .
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Coordination Chemistry: The imidazole nitrogen can coordinate to metal ions, enabling applications in catalysis or enzyme inhibition .
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Electrophilic Substitution: The aniline’s aromatic ring may undergo nitration or halogenation at the ortho/para positions relative to the -NH group.
Structural Analogs and Comparative Analysis
Substituent Effects on Bioactivity
Comparative studies with analogs highlight the impact of substituent variations:
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3-(1-Propyl-1H-imidazol-2-yl)aniline: The addition of a propyl group to the imidazole (CAS 1183135-65-0) increases hydrophobicity, potentially enhancing membrane permeability in biological systems .
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4-(1H-Imidazol-1-yl)aniline: Direct attachment of imidazole to the benzene ring (meta vs. para) alters electronic distribution, affecting resonance and reactivity .
Table 2: Structural Comparisons with Analogs
| Compound | Molecular Formula | Key Structural Feature |
|---|---|---|
| N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline | Meta -SMe, imidazole-methylene | |
| 3-(1-Propyl-1H-imidazol-2-yl)aniline | Propyl-imidazole, unsubstituted aniline |
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